1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C26H24N2O6 and a molecular weight of 460.491 g/mol . This compound is known for its unique structure, which includes an allyloxy group, a benzoyl group, and a naphthyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of allyl alcohol with benzoyl chloride in the presence of a base such as pyridine to form 4-(allyloxy)benzoyl chloride.
Condensation with Carbohydrazide: The allyloxybenzoyl chloride is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate.
Coupling with Naphthyl and Dimethoxybenzoate Groups: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-naphthyl 3,4-dimethoxybenzoate under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or PCC (pyridinium chlorochromate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly used.
Substitution: Conditions such as the use of strong nucleophiles like NaOH (sodium hydroxide) or KOH (potassium hydroxide) in polar solvents.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Signaling Pathways: Affecting cellular signaling pathways, such as those involved in inflammation or cell proliferation.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate
Uniqueness
1-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds.
Properties
CAS No. |
767310-38-3 |
---|---|
Molecular Formula |
C30H26N2O6 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[1-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H26N2O6/c1-4-17-37-23-13-9-21(10-14-23)29(33)32-31-19-25-24-8-6-5-7-20(24)11-15-26(25)38-30(34)22-12-16-27(35-2)28(18-22)36-3/h4-16,18-19H,1,17H2,2-3H3,(H,32,33)/b31-19+ |
InChI Key |
PZVAGTOWVYNEOH-ZCTHSVRISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)OCC=C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)OCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.